molecular formula C4H3ClFN3 B1523391 6-Chloro-5-fluoropyrimidin-4-amine CAS No. 851984-15-1

6-Chloro-5-fluoropyrimidin-4-amine

Cat. No. B1523391
M. Wt: 147.54 g/mol
InChI Key: FEIFDRDCVMVUJA-UHFFFAOYSA-N
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Description

6-Chloro-5-fluoropyrimidin-4-amine is a chemical compound with the molecular formula C4H3ClFN3 . It is used as a building block in the preparation of bio-active compounds .


Synthesis Analysis

The synthesis of 6-Chloro-5-fluoropyrimidin-4-amine involves a reaction with triethylamine and trichlorophosphate in dichloromethane at 48°C for 6 hours . The reaction mixture is heated at 90°C for 2.5 hours in a sealed tube .


Molecular Structure Analysis

The molecular structure of 6-Chloro-5-fluoropyrimidin-4-amine consists of 4 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 3 nitrogen atoms . The InChI code for this compound is 1S/C4H3ClFN3/c5-3-2(6)4(7)9-1-8-3/h1H, (H2,7,8,9) .


Physical And Chemical Properties Analysis

6-Chloro-5-fluoropyrimidin-4-amine has a molecular weight of 147.54 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 146.9999530 g/mol . The topological polar surface area of the compound is 51.8 Ų .

Scientific Research Applications

Anticancer Applications

6-Chloro-5-fluoropyrimidin-4-amine has been explored in the context of anticancer research. For instance, the synthesis and structure-activity relationship (SAR) of triazolopyrimidines, which include derivatives of 6-chloro-5-fluoropyrimidin-4-amine, have been studied as anticancer agents. These compounds have shown unique mechanisms of tubulin inhibition, not competing with paclitaxel but inhibiting the binding of vincas to tubulin. They have demonstrated the potential to overcome multidrug resistance and inhibit tumor growth in animal models (Zhang et al., 2007).

Kinase Inhibition

The compound has been involved in the synthesis of novel kinase inhibitors. A study described the synthesis of 2,4-disubstituted-5-fluoropyrimidines, which are biologically active and found in various anticancer agents. This research contributes to the discovery of kinase inhibitors, crucial in the treatment of cancers (Wada et al., 2012).

Chemical Synthesis and Modification

The compound plays a role in chemical synthesis and modification. For example, a study on the amination of substituted halogenoaza-aromatics with potassium amide in liquid ammonia, including derivatives of 6-chloro-5-fluoropyrimidin-4-amine, sheds light on the mechanisms involved in these chemical transformations (Valk et al., 2010).

Fluorous Synthesis

Fluorous synthesis of disubstituted pyrimidines, a method involving 6-chloro-5-fluoropyrimidin-4-amine derivatives, has been documented. This synthesis is significant for its efficiency and the use of fluorous chains for intermediate and product purification, which is crucial in pharmaceutical and organic chemistry (Zhang, 2003).

Antihypertensive Activity

There's research on the synthesis and evaluation of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives for antihypertensive activity. These derivatives, related to 6-chloro-5-fluoropyrimidin-4-amine, have been effective in lowering blood pressure in hypertensive rats (Bennett et al., 1981).

Safety And Hazards

6-Chloro-5-fluoropyrimidin-4-amine is a hazardous compound. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective gloves, clothing, and eye/face protection should be worn when handling this compound. It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-chloro-5-fluoropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClFN3/c5-3-2(6)4(7)9-1-8-3/h1H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIFDRDCVMVUJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30705379
Record name 6-Chloro-5-fluoropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-5-fluoropyrimidin-4-amine

CAS RN

851984-15-1
Record name 6-Chloro-5-fluoropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-5-fluoropyrimidin-4-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4,6-dichloro-5-fluoro-pyrimidine (1.67 g, 10.0 mmol), n-butanol (6 mL) and 28% ammonium hydroxide (12 mL) in a sealed tube was heated at 90° C. for 2 hours. The precipitated white crystals were collected by filtration to give the desired compound (1.31 g, 89% yield). LCMS (ESI) m/z: 147.9 [M+H+].
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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